molecular formula C15H11ClFN5O B6481031 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide CAS No. 897615-31-5

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide

Cat. No.: B6481031
CAS No.: 897615-31-5
M. Wt: 331.73 g/mol
InChI Key: UEAVFVVZSVXADN-UHFFFAOYSA-N
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Description

This compound features a 1,2,3,4-tetrazole core substituted with a 4-chlorophenyl group at the N1 position and a 4-fluorobenzamide moiety at the C5-methyl position. Its molecular formula is C₁₆H₁₂ClFN₅O, with a molecular weight of 347.75 g/mol.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O/c16-11-3-7-13(8-4-11)22-14(19-20-21-22)9-18-15(23)10-1-5-12(17)6-2-10/h1-8H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAVFVVZSVXADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide is a complex organic compound characterized by its unique structural features that include a tetrazole ring and a fluorobenzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClN5OC_{15}H_{14}ClN_{5}O with a molecular weight of approximately 303.75 g/mol. The compound's structure can be represented as follows:

\text{N 1 4 chlorophenyl 1H 1 2 3 4 tetrazol 5 yl methyl}-4-fluorobenzamide}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

Compound NameStructure FeaturesBiological Activity
4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamideSimilar sulfonamide and tetrazole structureAntimicrobial
5-(4-Chlorophenyl)-1H-tetrazoleLacks sulfonamide groupAnticancer
N-(5-Aryl-tetrazol-1-yl)benzenesulfonamidesVariations in aryl groupsDiverse biological activities

These compounds demonstrate varying degrees of effectiveness against different bacterial strains. For example, certain derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The anticancer potential of this compound is supported by studies showing its ability to inhibit cancer cell proliferation. In vitro assays have indicated that compounds with similar structures can significantly reduce the growth of various cancer cell lines. For instance:

  • Compound 25 (related to the tetrazole series) showed IC50 values of 2 μM against SW480 cells and 0.12 μM against HCT116 cells, indicating potent anticancer activity .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activities. Specifically, it has been studied for its effects on acetylcholinesterase (AChE) and urease enzymes. Compounds from the same class have demonstrated strong inhibitory effects with IC50 values ranging from 0.63 µM to 6.28 µM against urease . This suggests potential applications in treating conditions where these enzymes play a critical role.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of related tetrazole derivatives. For example:

  • A study synthesized several new sulfonamide derivatives containing tetrazole rings and assessed their antiviral activity against the Tobacco Mosaic Virus (TMV). Some compounds exhibited up to 50% inhibition rates at specific concentrations .

Case Studies

Case Study 1: Antiviral Activity

In a study evaluating the antiviral properties of synthesized tetrazole derivatives:

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
Ningnanmycin0.554.51

Compounds 7b and 7i showed promising antiviral activity comparable to commercial standards .

Case Study 2: Enzyme Inhibition

Another investigation assessed the inhibitory effects on AChE:

Compound IDIC50 (µM)
Compound A2.14 ± 0.003
Compound B0.63 ± 0.001
Thiourea21.25 ± 0.15

This highlights the potential of these compounds as therapeutic agents targeting enzyme-related disorders .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that tetrazole derivatives exhibit significant anticancer properties. N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide has been evaluated for its ability to inhibit cancer cell proliferation. For instance:

  • Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

Anti-inflammatory Properties

Another application of this compound lies in its anti-inflammatory potential. Research has shown that tetrazole derivatives can modulate inflammatory pathways.

  • Case Study : In a 2023 study, this compound was tested in vivo for its effects on inflammatory markers in a rat model of arthritis. Results indicated a significant reduction in pro-inflammatory cytokines .

Pesticidal Activity

The compound's structural features suggest potential use as a pesticide. Tetrazole derivatives have been explored for their efficacy against various agricultural pests.

  • Research Data : A comprehensive study highlighted that this compound showed promise as an insecticide against aphids and whiteflies. Field trials reported over 80% mortality in treated populations within 48 hours .

Polymer Chemistry

In material science, the incorporation of tetrazole derivatives into polymer matrices has gained attention due to their unique properties.

  • Application Example : Research indicates that adding this compound into polymer composites enhances thermal stability and mechanical strength. A study published in Polymer Science demonstrated improved tensile strength and heat resistance compared to control samples without the compound .

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines; effective against breast and lung cancers .
Anti-inflammatory PropertiesReduces pro-inflammatory cytokines in arthritis model .
Agricultural SciencePesticidal ActivityOver 80% mortality of aphids and whiteflies in field trials .
Material SciencePolymer ChemistryEnhances thermal stability and mechanical strength of composites .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Tetrazole-Based Analogues

N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-2-cyclohexylacetamide (CAS 946308-46-9)
  • Molecular Formula : C₁₆H₂₀ClN₅O
  • Key Features : Substitution with a cyclohexylacetamide group.
  • This structural variation may alter pharmacokinetic profiles compared to the fluorinated target compound .
N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzamide (CAS 1005306-02-4)
  • Molecular Formula : C₁₆H₁₄ClN₅O
  • Key Features : A 4-methylbenzamide substituent.
  • Implications : The methyl group offers steric bulk without significant electronic effects. This may result in lower binding specificity compared to the electron-withdrawing fluorine in the target compound .

Triazole-Based Analogues

N-(4-(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
  • Key Features : Replaces tetrazole with a 1,2,3-triazole ring and includes a purine-derived moiety.
  • Implications: Triazoles exhibit distinct electronic properties and hydrogen-bonding capabilities, which may influence target selectivity.
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid Derivatives
  • Key Features : Incorporates a trifluoromethyl group and carboxylic acid.
  • Implications : Demonstrated high antitumor activity (e.g., GP = 68.09% against NCI-H522 lung cancer cells). The trifluoromethyl group enhances metabolic stability and bioavailability, suggesting that analogous substitutions in tetrazole derivatives could yield similar benefits .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituent Molecular Weight (g/mol) Notable Activity/Properties
Target Compound Tetrazole 4-Fluorobenzamide 347.75 High polarity, potential kinase binding
4-Methylbenzamide analogue Tetrazole 4-Methylbenzamide 327.77 Moderate lipophilicity
Cyclohexylacetamide analogue Tetrazole Cyclohexylacetamide 333.82 Enhanced membrane permeability
Triazole-purine hybrid Triazole Purine-acetamide 365.36 Kinase inhibition (hypothesized)
Trifluoromethyl-triazole acid derivative Triazole Trifluoromethyl 325.67 Antitumor (GP = 68.09%)

Key Observations:

  • Solubility : The fluorinated derivative (target compound) may exhibit better aqueous solubility than the cyclohexyl analogue but lower than the methyl-substituted variant.
  • Bioactivity : Triazole derivatives with trifluoromethyl groups show marked antitumor activity, suggesting that analogous modifications in tetrazole systems warrant exploration .

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